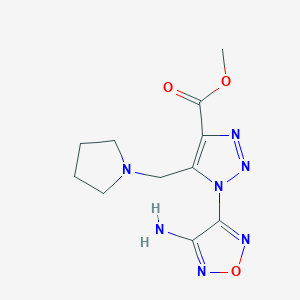
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(2,4,5-trifluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(2,4,5-trifluorophenyl)acetamide is a complex organic compound that features a tetrazole ring and a trifluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-phenyltetrazol-5-yl)sulfanyl-N-(2,4,5-trifluorophenyl)acetamide typically involves the formation of the tetrazole ring followed by the introduction of the sulfanyl and acetamide groups. One common method involves the reaction of 1-phenyltetrazole with a suitable thiol reagent to introduce the sulfanyl group. This intermediate is then reacted with 2,4,5-trifluoroaniline and acetic anhydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the trifluorophenyl ring can be reduced to amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Tetrazole derivatives are known for their biological activity, including antibacterial, antifungal, and anti-inflammatory properties.
Materials Science: The unique electronic properties of the trifluorophenyl group make this compound useful in the development of advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(1-phenyltetrazol-5-yl)sulfanyl-N-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. The trifluorophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1H-tetrazole: Shares the tetrazole ring but lacks the sulfanyl and trifluorophenyl groups.
2,4,5-Trifluoroaniline: Contains the trifluorophenyl group but lacks the tetrazole ring and sulfanyl group.
Uniqueness
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(2,4,5-trifluorophenyl)acetamide is unique due to the combination of the tetrazole ring, sulfanyl group, and trifluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(2,4,5-trifluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5OS/c16-10-6-12(18)13(7-11(10)17)19-14(24)8-25-15-20-21-22-23(15)9-4-2-1-3-5-9/h1-7H,8H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMKEEMPZNGSGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-6-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-2,3-dihydropyridazin-3-one](/img/structure/B2653648.png)
![2-Ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2653652.png)
![1-(3,4-Difluorobenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2653653.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2653655.png)


![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(2,4,5-trichlorophenoxy)pyrimidine](/img/structure/B2653660.png)
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile](/img/structure/B2653661.png)


![4-benzyl-N-[(2-fluorophenyl)methyl]-5-oxomorpholine-3-carboxamide](/img/structure/B2653665.png)


